molecular formula C5H6O3 B090963 4-Hydroxy-5-methyl-3-furanone CAS No. 19322-27-1

4-Hydroxy-5-methyl-3-furanone

Cat. No.: B090963
CAS No.: 19322-27-1
M. Wt: 114.1 g/mol
InChI Key: DLVYTANECMRFGX-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methyl-3-furanone is an organic compound with the molecular formula C5H6O3. It is a furan derivative known for its caramel-like aroma and is commonly found in various food products. This compound plays a significant role in the Maillard reaction, contributing to the browning and flavor development in cooked foods .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-5-methyl-3-furanone can be synthesized through the Maillard reaction, which involves the reaction between reducing sugars and amino acids. For instance, heating a solution of xylose and lysine in phosphate buffer can produce this compound . Another method involves the use of arabinose and ribose as precursors, with ribose being the most effective .

Industrial Production Methods: Industrial production of this compound often involves microbial synthesis. Specific strains of microorganisms are used to convert carbohydrate substrates into the desired compound. This method is preferred due to its efficiency and the ability to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-methyl-3-furanone undergoes various chemical reactions, including oxidation, reduction, and polymerization.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-5-methyl-3-furanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Hydroxy-5-methyl-3-furanone is unique due to its specific structure and properties. Similar compounds include:

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its fruity aroma and used in flavoring.

    5-Hydroxymethylfurfural: Another Maillard reaction product with different flavor characteristics.

    2-Acetyl-1-pyrroline: Contributes to the aroma of cooked rice and bread.

These compounds share some similarities in their formation and applications but differ in their specific sensory attributes and chemical behaviors.

Properties

IUPAC Name

4-hydroxy-5-methylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVYTANECMRFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047417
Record name 4-Hydroxy-5-methyl-3-furanone
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma
Record name Norfuraneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031859
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Hydroxy-5-methyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1438/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in water; Slightly soluble in fats, Soluble (in ethanol)
Record name 4-Hydroxy-5-methyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1438/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

19322-27-1
Record name 4-Hydroxy-5-methyl-3(2H)-furanone
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Record name 4-Hydroxy-5-methyl-3(2H)-furanone
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Record name 3(2H)-Furanone, 4-hydroxy-5-methyl-
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Record name 4-Hydroxy-5-methyl-3-furanone
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Record name 4-hydroxy-5-methylfuran-3(2H)-one
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Record name 4-HYDROXY-5-METHYL-3(2H)-FURANONE
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Record name Norfuraneol
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URL http://www.hmdb.ca/metabolites/HMDB0031859
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126.6 - 127.5 °C
Record name Norfuraneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the sensory perception of 4-Hydroxy-5-methyl-3(2H)-furanone?

A1: HMFO possesses a potent aroma described as caramel-like, sweet, and fruity. It contributes to the characteristic aroma of strawberries, pineapples, and cooked meat. [, ]

Q2: Is 4-Hydroxy-5-methyl-3(2H)-furanone the primary aroma compound in all fruits where it is found?

A3: While important in strawberries and pineapples, HMFO is not always the primary aroma compound in every fruit it's found in. Research on melons, for example, found 4-Hydroxy-5-methyl-3(2H)-furanone present in both a standard and a new acidic musk melon cultivar, but it was not a defining aroma characteristic. []

Q3: How is 4-Hydroxy-5-methyl-3(2H)-furanone formed?

A4: HMFO is primarily formed through the Maillard reaction, a complex series of reactions between reducing sugars and amino acids that occurs during cooking or heating of foods. [, , ]

Q4: Which sugars are the most efficient precursors of HMFO in the Maillard reaction?

A5: While HMFO can be formed from various sugars, pentoses like xylose, arabinose, and ribose are particularly efficient precursors. Among them, ribose appears to be the most effective. []

Q5: Are there any non-Maillard reaction pathways for the formation of HMFO?

A6: Yes, research suggests that HMFO can also be formed from the degradation of N-(1-deoxy-D-ribulos-1-yl)-glutathione, an Amadori rearrangement product derived from ribose and glutathione. []

Q6: Can the type of amino acid present in the Maillard reaction influence HMFO formation?

A7: Research using complex Maillard model systems demonstrated that the presence of cysteine significantly impacted the formation of HMFO, indicating the importance of specific amino acids in the reaction pathway. []

Q7: In what foods is 4-Hydroxy-5-methyl-3(2H)-furanone commonly found?

A8: HMFO has been identified in a wide range of foods, including fruits like strawberries [, , ] and pineapples [], as well as cooked meat products [, ]. It is also a characteristic aroma compound in soy sauce. [, , ]

Q8: Is there a difference in the HMFO content between fermented and acid-hydrolyzed soy sauces?

A9: Yes, research has shown that fermented soy sauce contains lower levels of HMFO compared to acid-hydrolyzed soy sauce. This difference is attributed to the distinct production processes and the resulting chemical profiles of the two types of soy sauce. []

Q9: Does aging affect the concentration of HMFO in alcoholic beverages?

A10: Research on Jiangxiangxing Baijiu, a Chinese liquor, showed that the concentration of HMFO increased significantly during the aging process. A 30-year-old sample contained considerably higher levels of HMFO compared to a 3-year-old sample, indicating its contribution to the aged aroma of the beverage. []

Q10: What is the molecular formula and weight of 4-Hydroxy-5-methyl-3(2H)-furanone?

A11: The molecular formula of HMFO is C5H6O3, and its molecular weight is 114.10 g/mol. [, ]

Q11: Can you describe the structure of HMFO?

A12: HMFO is a five-membered ring containing one oxygen atom (furan). It has a hydroxyl group (-OH) at position 4 and a methyl group (-CH3) at position 5 of the furan ring. The carbonyl group (C=O) is located at position 3, contributing to its reactivity. []

Q12: How stable is 4-Hydroxy-5-methyl-3(2H)-furanone under different conditions?

A13: While HMFO can be isolated and characterized, it is relatively unstable and prone to degradation upon heating, especially in the presence of amino acids. [] This degradation contributes to the formation of other volatile compounds and influences the final aroma profile of foods.

Q13: What is the role of 4-Hydroxy-5-methyl-3(2H)-furanone in the generation of sulfur-containing aroma compounds?

A14: HMFO plays a crucial role as an intermediate in the formation of sulfur-containing volatiles, which contribute significantly to the aroma of cooked meat. In model systems containing cysteine and ribose, HMFO was shown to react with sulfur-containing compounds, leading to the generation of meaty aroma compounds like 2-methyl-3-furanthiol and 2-furfurylthiol. [, , , ]

Q14: Can 4-Hydroxy-5-methyl-3(2H)-furanone be glycosylated?

A15: Yes, research has shown that HMFO can be enzymatically glucosylated by sucrose phosphorylase, resulting in the formation of 2-ethyl-5-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside (2E5MF-G) and 5-ethyl-2-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside (5E2MF-G). []

Q15: What is the significance of HMFO glucosides?

A16: Glucosylation of HMFO leads to the formation of stable, odorless, and powdered forms of the compound. These glucosides have the potential to act as prodrugs, releasing the active HMFO upon hydrolysis in the body. []

Q16: How is HMFO analyzed and quantified in food matrices?

A17: Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing and quantifying HMFO in food samples. [, , , ] Solid-phase extraction (SPE) can be employed to extract and concentrate HMFO from complex matrices before GC-MS analysis. []

Q17: Does 4-Hydroxy-5-methyl-3(2H)-furanone exhibit any biological activities?

A18: Research has shown that HMFO possesses antioxidant properties. [, , , ] It has also demonstrated antimelanogenic effects, inhibiting melanin formation in murine melanoma cells. [, ]

Q18: How does 4-Hydroxy-5-methyl-3(2H)-furanone inhibit melanin formation?

A19: Studies suggest that HMFO acts through a dual mechanism to inhibit melanogenesis: by downregulating tyrosinase gene expression and by directly inhibiting tyrosinase enzyme activity. [, ]

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